molecular formula C11H18N2O B072349 2-[3-(Dimethylamino)propoxy]aniline CAS No. 1134-76-5

2-[3-(Dimethylamino)propoxy]aniline

Cat. No.: B072349
CAS No.: 1134-76-5
M. Wt: 194.27 g/mol
InChI Key: XGTIDBFMHOJXSS-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propoxy]aniline (CAS 1134-76-5) is a chemical compound with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol. This aniline derivative is characterized by a 3-(dimethylamino)propoxy side chain at the ortho position, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value As an aniline derivative, this compound serves as a crucial building block for the synthesis of more complex molecules. Its molecular structure, featuring both an aromatic amine and a tertiary amine group, allows it to be utilized in the development of compounds for various research areas. These include serving as a precursor in the synthesis of potential pharmacologically active molecules . The compound's structure is indicative of its utility in creating molecules that may interact with biological systems, similar to other aniline derivatives used in the development of therapeutics . Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTIDBFMHOJXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595467
Record name 2-[3-(Dimethylamino)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-76-5
Record name 2-[3-(Dimethylamino)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 Dimethylamino Propoxy Aniline

Established Synthetic Pathways for 2-[3-(Dimethylamino)propoxy]aniline and its Analogs

The construction of the this compound scaffold is typically achieved through robust and well-documented chemical reactions. The choice of strategy often depends on the availability of starting materials and the desired scale of production.

The most common and efficient method for synthesizing this compound is a convergent approach centered around the Williamson ether synthesis. youtube.comyoutube.com This strategy involves coupling two key fragments: an aromatic phenol (B47542) component and an alkyl halide component.

A primary convergent pathway begins with 2-nitrophenol (B165410). The phenolic hydroxyl group is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then reacts with an electrophilic 3-(dimethylamino)propyl halide, typically 3-(dimethylamino)propyl chloride, via an SN2 reaction to form the ether linkage. The resulting intermediate, 1-[3-(dimethylamino)propoxy]-2-nitrobenzene, is then subjected to a reduction step to convert the nitro group into the primary amine, yielding the final product. wikipedia.orggoogle.com This two-step sequence is highly effective and allows for the late-stage introduction of the aniline (B41778) functionality.

Divergent synthesis strategies become relevant when generating a library of analogs from a common intermediate. Starting from the synthesized this compound, various modifications can be made to the aniline ring or the propoxy chain, as will be discussed in section 2.3. This allows for the creation of a diverse set of molecules from a single core structure.

For laboratory and industrial-scale production, optimization of the synthetic protocol is crucial for maximizing yield, purity, and cost-effectiveness. The two-step synthesis starting from 2-nitrophenol is generally preferred for scalability.

Step 1: Etherification: The reaction between 2-nitrophenol and 3-(dimethylamino)propyl chloride hydrochloride is typically conducted in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). The presence of a base like potassium carbonate is essential to neutralize the hydrochloride salt of the alkylating agent and to deprotonate the phenol. google.com Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-150°C) to drive the reaction to completion.

Step 2: Nitro Group Reduction: The reduction of the nitro intermediate is a critical step. While various methods exist, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is highly efficient but can be costly. wikipedia.org For large-scale synthesis, a more economical alternative is the use of metal-acid systems, such as iron powder in acetic acid or hydrochloric acid, or tin(II) chloride in acidic media. wikipedia.orggoogle.com These methods are robust and have been used industrially for decades to produce anilines from nitroarenes. sci-hub.st Sodium hydrosulfite is another effective reducing agent for this transformation. wikipedia.org

Scalability considerations include managing the exothermicity of the reduction reaction, handling potentially pyrophoric catalysts like Raney Nickel, and ensuring efficient removal of metal byproducts post-reaction. The choice of solvent and workup procedure is also critical to ensure a high-purity final product.

Precursor Compounds and Intermediate Derivatization in the Synthesis of this compound

The successful synthesis of this compound relies on the availability and quality of its key precursors.

The primary precursors for the most common synthetic route are:

2-Nitrophenol: An industrial chemical typically synthesized by the nitration of phenol. It serves as the starting aromatic core, providing the framework for the subsequent etherification and reduction steps. wikipedia.org

3-(Dimethylamino)propyl chloride: This alkylating agent provides the dimethylaminopropoxy side chain. It is commonly available as its more stable hydrochloride salt. chemicalbook.com Its synthesis can be achieved by reacting 3-(dimethylamino)-1-propanol with thionyl chloride or from chloropropene and dimethylamine. chemicalbook.comgoogle.com This precursor is a widely used intermediate in the pharmaceutical industry for introducing the dimethylaminopropyl moiety into various drug molecules. nih.gov

An important intermediate in the primary synthetic pathway is 1-[3-(dimethylamino)propoxy]-2-nitrobenzene . This compound is the direct product of the Williamson ether synthesis between 2-nitrophenol and 3-(dimethylamino)propyl chloride. Its isolation and purification before the reduction step can lead to a cleaner final product. Derivatization at this intermediate stage is less common but could involve modifications if other reactive sites were present on the aromatic ring.

Table 1: Key Precursors and Intermediates

Compound Name CAS Number Molecular Formula Role in Synthesis
2-Nitrophenol 95-48-7 C₆H₅NO₃ Aromatic starting material
3-(Dimethylamino)propyl chloride hydrochloride 5407-04-5 C₅H₁₃Cl₂N Alkylating agent for side chain introduction
1-[3-(Dimethylamino)propoxy]-2-nitrobenzene 20357-19-9 C₁₁H₁₆N₂O₃ Key synthetic intermediate
2-Aminophenol (B121084) 95-55-6 C₆H₇NO Alternative aromatic starting material

Derivatization Reactions and Analog Generation from this compound

This compound possesses two primary reactive sites: the aromatic amino group and the phenyl ring itself, as well as the propoxy linker. These sites allow for a wide range of chemical modifications to generate a diverse library of analogs.

The aniline functionality is a versatile handle for chemical derivatization.

N-Acylation and N-Alkylation: The primary amino group can readily react with acylating agents (e.g., acetic anhydride, benzoyl chloride) to form amides. This transformation is often used to moderate the activating effect of the amino group in electrophilic aromatic substitution. libretexts.org N-alkylation can also be achieved, though controlling the degree of alkylation can be challenging.

Imine Formation: The aniline can condense with aldehydes and ketones to form Schiff bases (imines). For example, reaction with m-trifluoromethylbenzaldehyde in refluxing xylene yields the corresponding imine derivative.

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho- and para-directing group for electrophilic aromatic substitution. libretexts.org Reactions such as halogenation (bromination, chlorination), nitration, and sulfonation would be expected to occur at the positions ortho and para to the amino group (positions 3, 5, and the sterically hindered 1-position is unlikely). Due to the high reactivity, polysubstitution is a common issue, which can be controlled by first converting the amine to a less-activating amide. libretexts.org

Diazotization and Sandmeyer Reactions: Treatment of the primary arylamine with nitrous acid (HNO₂) at low temperatures generates a diazonium salt. This intermediate is highly valuable as the diazonio group can be replaced by a wide variety of substituents, including halogens (–F, –Cl, –Br, –I), cyano (–CN), hydroxyl (–OH), and hydrogen, via Sandmeyer and related reactions. libretexts.org This provides a powerful method for introducing diverse functional groups onto the aromatic ring.

Table 2: Examples of Aniline Moiety Derivatization

Reaction Type Reagent(s) Expected Product Type
Imine Formation R-CHO (Aldehyde) Schiff Base / Imine
Acylation (RCO)₂O or RCOCl N-Aryl Amide
Halogenation Br₂, Cl₂ Ring-halogenated aniline
Diazotization HNO₂ (NaNO₂/HCl) Arenediazonium salt
Sandmeyer Reaction CuX (X = Cl, Br, CN) Aryl halide or nitrile

The propoxy linker and its terminal dimethylamino group can also be modified to study structure-activity relationships.

Variation of Linker Length: Analogs can be synthesized using different alkylating agents to vary the length of the alkyl chain (e.g., using 2-(dimethylamino)ethyl chloride or 4-(dimethylamino)butyl chloride) to produce ethoxy or butoxy linkers, respectively. Studies on similar scaffolds have shown that linker length can significantly impact biological activity.

Modification of the Terminal Amine: The dimethylamino group can be replaced with other secondary amines. This can be achieved either by starting with a different N-substituted aminopropyl chloride during the initial synthesis or by demethylation of the tertiary amine followed by re-alkylation. For instance, analogs containing morpholino or piperazinyl groups have been synthesized in related series to explore the impact of the terminal amine's basicity, steric bulk, and hydrogen bonding capacity.

Introduction of Functionality on the Linker: While more synthetically challenging, functional groups could potentially be introduced onto the propylene (B89431) chain itself, for example, by starting with a functionalized three-carbon alkylating agent.

Functional Group Transformations of the Dimethylamino Moiety

The dimethylamino group is a versatile functional moiety that can undergo several key chemical transformations, allowing for the synthesis of a variety of derivatives. These transformations primarily involve reactions at the nitrogen atom, leveraging its nucleophilicity and its ability to be oxidized or to act as a leaving group after quaternization. The principal transformations of the dimethylamino group in this compound include N-oxide formation, quaternization, and subsequent Hofmann elimination.

N-Oxide Formation

The tertiary amine of this compound can be readily oxidized to its corresponding N-oxide, 2-[3-(Dimethylamino-N-oxide)propoxy]aniline. This transformation is significant as N-oxides are often more water-soluble and can exhibit different biological activities compared to their parent amines. wikipedia.org The oxidation is typically achieved using common oxidizing agents.

Hydrogen peroxide (H₂O₂) is a frequently used oxidant for the conversion of tertiary amines to N-oxides. wikipedia.org The reaction is generally carried out in a suitable solvent under controlled temperature conditions. Another effective reagent is meta-chloroperoxybenzoic acid (mCPBA), which is known for its ability to selectively oxidize amines. nih.gov The high polarity of the N-O bond in the resulting N-oxide alters the physicochemical properties of the parent molecule. wikipedia.org Furthermore, N,N-dialkylaniline N-oxides can be utilized in further synthetic steps, such as regioselective halogenation of the aromatic ring. nih.gov For instance, treatment of N,N-dialkylaniline N-oxides with thionyl chloride can lead to ortho-chlorination. nih.gov

Quaternization

The nitrogen atom of the dimethylamino group can act as a nucleophile and react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, converts the tertiary amine into a positively charged quaternary ammonium species. A common alkylating agent for this purpose is methyl iodide (CH₃I), which leads to the formation of the corresponding trimethylammonium iodide salt. byjus.comdtic.mil

This transformation, also referred to as exhaustive methylation, is the first step in the Hofmann elimination sequence. byjus.comlibretexts.org The quaternization of this compound would yield 2-[3-(trimethylammonio)propoxy]aniline iodide. The reaction is typically performed by treating the amine with an excess of methyl iodide at room temperature. dtic.milmasterorganicchemistry.com The resulting quaternary ammonium salt is often a crystalline solid that can be isolated by precipitation from the reaction mixture. dtic.mil

Hofmann Elimination

Following quaternization, the resulting quaternary ammonium salt can undergo an elimination reaction upon treatment with a strong base, a process known as the Hofmann elimination. byjus.comwikipedia.org This reaction is a cornerstone for the synthesis of alkenes from amines. The first step involves converting the quaternary ammonium iodide to the corresponding hydroxide (B78521) salt by treating it with silver oxide (Ag₂O) and water. byjus.comwikipedia.org

Subsequent heating of the quaternary ammonium hydroxide promotes an E2 elimination, where the hydroxide ion acts as a base to abstract a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). masterorganicchemistry.comlibretexts.org The trimethylamine (B31210) group serves as a good leaving group. Due to the steric bulk of the trimethylamine leaving group, the reaction preferentially forms the least substituted alkene, a regioselectivity known as the Hofmann rule. byjus.commasterorganicchemistry.comwikipedia.org In the case of 2-[3-(trimethylammonio)propoxy]aniline hydroxide, the expected major product of Hofmann elimination would be 2-(allyloxy)aniline (B49392) and trimethylamine.

The following table summarizes the key functional group transformations of the dimethylamino moiety in this compound.

Transformation Starting Material Reagents and Conditions Product
N-Oxide Formation This compoundHydrogen peroxide (H₂O₂) or m-CPBA2-[3-(Dimethylamino-N-oxide)propoxy]aniline
Quaternization This compoundExcess methyl iodide (CH₃I)2-[3-(Trimethylammonio)propoxy]aniline iodide
Hofmann Elimination 2-[3-(Trimethylammonio)propoxy]aniline iodide1. Silver oxide (Ag₂O), Water (H₂O) 2. Heat2-(Allyloxy)aniline and Trimethylamine

Advanced Analytical Characterization Techniques for 2 3 Dimethylamino Propoxy Aniline and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of 2-[3-(Dimethylamino)propoxy]aniline. By interacting with different forms of electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the types of chemical bonds present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to map out the carbon and proton frameworks of this compound.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. For instance, the aromatic protons on the aniline (B41778) ring typically appear as a multiplet in the range of δ 6.60-7.14 ppm. rsc.org The protons of the dimethylamino group present as a singlet around δ 2.86-2.95 ppm, while the methylene (B1212753) protons of the propoxy chain exhibit distinct signals corresponding to their positions relative to the oxygen and nitrogen atoms. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, the aromatic carbons of aniline derivatives resonate between δ 109 and 152 ppm. rsc.orgmdpi.com The carbon attached to the oxygen of the propoxy group will have a characteristic downfield shift, while the carbons of the dimethylamino group will appear further upfield. rsc.org

Detailed analysis of NMR data for similar aniline derivatives helps in the precise assignment of all signals in the spectrum of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Aniline Derivatives

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
N,N-dimethylaniline chemicalbook.com 6.6-7.2 (aromatic), 2.9 (N(CH₃)₂) 112-151 (aromatic), 40 (N(CH₃)₂)
2,3-Dimethylaniline chemicalbook.com 6.5-6.9 (aromatic), 3.6 (NH₂), 2.0-2.2 (CH₃) 114-137 (aromatic), 17-20 (CH₃)
3-Dimethylaminopropylamine chemicalbook.com 2.1-2.5 (CH₂), 2.2 (N(CH₃)₂), 1.5 (CH₂) 57 (CH₂N), 45 (N(CH₃)₂), 28 (CH₂)
N,N-dimethyl-2-propynylamine spectrabase.com 3.2 (CH₂), 2.3 (N(CH₃)₂), 2.2 (C≡CH) 82 (C≡C), 72 (C≡CH), 47 (CH₂N), 43 (N(CH₃)₂)

Note: Data is compiled from various sources and represents typical chemical shift ranges.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. orgchemboulder.com For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features.

The primary amine (-NH₂) group of the aniline moiety typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comresearchgate.net The C-N stretching vibration of the aromatic amine is usually strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.comwikieducator.org The ether linkage (-O-) in the propoxy chain is identified by a C-O stretching band, typically found between 1000-1300 cm⁻¹. The aliphatic C-H stretching vibrations of the propoxy and dimethylamino groups are observed around 2800-3000 cm⁻¹. docbrown.info The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net

Table 2: Key IR Absorption Frequencies for Functional Groups in this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Primary Aromatic Amine N-H Stretch 3300-3500 (two bands) orgchemboulder.comresearchgate.net
Primary Aromatic Amine N-H Bend 1580-1650 orgchemboulder.com
Aromatic Amine C-N Stretch 1250-1335 orgchemboulder.comwikieducator.org
Alkyl Amine C-N Stretch 1020-1250 orgchemboulder.com
Ether C-O Stretch 1000-1300
Aromatic Ring C=C Stretch 1450-1600 researchgate.net
Aromatic Ring C-H Stretch >3000 researchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₈N₂O, the expected molecular weight is approximately 194.28 g/mol . scbt.com Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 194, followed by fragmentation corresponding to the loss of various parts of the molecule, such as the dimethylamino group or cleavage of the propoxy chain.

Liquid chromatography-mass spectrometry (LC/MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and for the determination of aniline derivatives in various matrices. amecj.comchromatographyonline.com The LC separates the components of a sample, and the MS provides mass information for each separated component, allowing for their identification and quantification. nih.gov LC/MS is a sensitive and selective method for the analysis of aniline derivatives, often employing electrospray ionization (ESI) to generate ions. nih.gov

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aniline and its derivatives typically exhibit two main absorption bands. researchgate.net The first, a strong band around 230-240 nm, is attributed to a π→π* transition within the benzene (B151609) ring. hw.ac.uk A second, weaker band, known as the B-band, appears at longer wavelengths (around 280-290 nm) and is also due to a π→π* transition. researchgate.nethw.ac.uk The position and intensity of these bands can be influenced by the substituents on the aniline ring and the solvent used. researchgate.net

Fluorescence spectroscopy provides information on the emission of light from a molecule after it has absorbed light. Aniline itself is fluorescent, with an excitation peak around 286 nm and an emission peak around 336 nm. aatbio.com The fluorescence properties of aniline derivatives are highly dependent on factors such as pH and the nature of substituents. nih.gov Generally, the non-ionized or neutral forms of anilines are the most fluorescent species. nih.gov The presence of the dimethylamino and propoxy groups in this compound would be expected to influence its fluorescence quantum yield and the wavelengths of maximum excitation and emission.

Electrochemical and Spectroelectrochemical Investigations of this compound Analogs

The electrochemical behavior of aniline and its derivatives has been extensively studied, primarily in the context of electropolymerization to form polyaniline. mdpi.comnih.gov Cyclic voltammetry is a key technique used to investigate the oxidation and reduction processes of these compounds. The electrochemical oxidation of aniline derivatives typically involves the formation of a cation radical, which can then undergo further reactions, including dimerization and polymerization. mdpi.com

Spectroelectrochemistry combines spectroscopic techniques (like UV-Vis or Raman) with electrochemistry, allowing for the in-situ characterization of species generated at the electrode surface during an electrochemical reaction. mdpi.comtib.eu For aniline analogs, this technique has been used to identify intermediates, such as semiquinonoid and quinonoid structures, formed during oxidation. mdpi.com By studying the spectroelectrochemical behavior of analogs of this compound, insights can be gained into its redox properties and the stability of its oxidized forms.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its isolation and purification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques. epa.govthermofisher.com

HPLC, particularly in the reversed-phase mode, is well-suited for the separation and quantification of aniline derivatives. chromatographyonline.comresearchgate.net Different detectors can be used, including UV-Vis and fluorescence detectors, with the latter often providing higher sensitivity, especially after derivatization. researchgate.net The choice of mobile phase and column is critical for achieving good separation.

GC is also a powerful technique for the analysis of volatile and thermally stable aniline derivatives. amecj.comepa.gov Often, a derivatization step is required to improve the volatility and thermal stability of the analytes. chromatographyonline.com Selective detectors, such as the nitrogen-phosphorus detector (NPD), offer excellent sensitivity and selectivity for nitrogen-containing compounds like anilines. epa.gov For isolation, preparative-scale HPLC or column chromatography using silica (B1680970) gel are standard methods. rsc.org

The selection of the appropriate chromatographic technique depends on the specific analytical goal, whether it is for routine purity checks, trace analysis in complex matrices, or for the preparative isolation of the compound. amecj.comepa.govthermofisher.com

Mechanistic Insights into the Biological Activities of 2 3 Dimethylamino Propoxy Aniline and Its Derivatives

Modulation of Enzyme Activities by 2-[3-(Dimethylamino)propoxy]aniline Derived Structures

Derivatives incorporating the 2-anilino structural element have been a focal point in the design of enzyme inhibitors. The inherent features of the aniline (B41778) group, combined with the flexibility of the propoxy side chain, allow for the synthesis of molecules with tailored affinities and selectivities for a diverse array of enzymatic targets.

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established strategy in cancer therapy. nih.gov Microtubules, which are crucial for forming the mitotic spindle during cell division, are composed of αβ-tubulin heterodimers. nih.gov Several classes of compounds containing an aniline or anilino moiety have been shown to interfere with this process.

Research into 2-anilino triazolopyrimidines has identified potent inhibitors of tubulin polymerization. nih.gov For instance, the p-toluidino derivative 3d (see table below) was found to be a highly effective inhibitor with an IC50 value of 0.45 µM. nih.gov This compound also demonstrated a strong inhibition of colchicine (B1669291) binding to tubulin, suggesting it acts at the colchicine-binding site. nih.gov Structure-activity relationship (SAR) studies have highlighted that small substituents on the phenyl ring of the aniline moiety are critical for optimal activity. nih.gov

Another class of aniline-containing compounds, the 2-anilino-3-aroylquinolines, has also been investigated for their tubulin polymerization inhibitory effects. nih.gov Compounds such as 7f and 7g displayed significant antiproliferative activity against various human cancer cell lines, with IC50 values for tubulin polymerization inhibition of 2.24 µM and 2.10 µM, respectively. nih.gov Molecular docking studies further support that these molecules bind to the colchicine-binding site on β-tubulin. nih.gov These findings underscore the importance of the aniline scaffold in designing effective tubulin polymerization inhibitors.

Compound IDDescriptionTubulin Polymerization IC50 (µM)Reference
3d p-toluidino derivative of 2-anilino triazolopyrimidine0.45 nih.gov
7f (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone2.24 nih.gov
7g (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone2.10 nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes. nih.gov While direct studies on this compound as a carbonic anhydrase inhibitor are not prevalent, the broader class of compounds containing amine and sulfonamide functionalities, often derived from aniline precursors, are well-known CA inhibitors. nih.govnih.govnih.gov

For example, the synthesis of pyrazolo[4,3-c]pyridine sulfonamides, which act as carbonic anhydrase inhibitors, can involve the condensation of various amines containing sulfonamide fragments. nih.gov The inhibitory activity of these compounds is often directed against various human CA isoforms, including the cytosolic hCA I and II and the transmembrane hCA IX and XII. nih.gov The general structure of many CA inhibitors incorporates an aromatic sulfonamide, a feature that can be synthesized from aniline derivatives.

Furthermore, studies on a series of 2-amino-imidazolines, which are structurally related to clonidine, have shown that these compounds can act as activators for several human CA isoforms, demonstrating that amine-containing structures can modulate CA activity in different ways. chemrxiv.org The amino group is a key feature for interaction with the enzyme's active site. The investigation of various amine and amino acid-based compounds has revealed that they are among the most explored classes of CA activators. google.com

Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. mdpi.comnih.gov Aniline derivatives are a cornerstone in the development of PTK inhibitors.

The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov For instance, 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline was identified as an extremely potent inhibitor of EGFR tyrosine kinase activity. mdpi.com SAR studies have shown that substitutions on the aniline ring significantly influence the inhibitory potency. nih.gov The presence of the aniline group is crucial for binding to the ATP-binding site of the kinase. mdpi.com

While much of the focus has been on kinase inhibitors, PTPs also represent important drug targets. nih.gov Compounds that can selectively inhibit specific PTPs are valuable for studying their roles in disease and for potential therapeutic intervention. nih.gov The development of inhibitors often involves creating molecules that can interact with the highly conserved catalytic site of PTPs. Although direct evidence for this compound derivatives as PTP inhibitors is not prominent in the reviewed literature, the amine functionality present in this scaffold is a common feature in molecules designed to interact with the active sites of these enzymes.

Compound ClassTarget KinaseKey Structural FeatureReference
4-AnilinoquinazolinesEGFRAniline moiety nih.gov
Aminothiazole derivativesAurora A kinaseAniline group nih.gov
DiphenylaminopyrimidinesBTKDiphenylaminopyrimidine core

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in cancer cell survival and proliferation, making them attractive targets for anticancer drug development. Although direct studies on this compound are limited, research on related structures provides insights.

For example, the synthesis of potent analogs of Saccharomonosporine A, a natural product PIM kinase inhibitor, has been reported. These analogs, which feature modified core structures, have shown inhibitory activity against all three PIM kinase isoforms. nih.govnih.gov The synthesis of some of these inhibitors involves the use of aniline derivatives, such as 3-bromo aniline, indicating the utility of the aniline scaffold in creating PIM kinase inhibitors. nih.gov

Furthermore, quinoxaline (B1680401) derivatives have been developed as dual Pim-1/2 kinase inhibitors. nih.gov The design strategy for these compounds often involves modifying the quinoxaline scaffold with various substituents to enhance binding to the ATP-binding site of the Pim kinases. nih.gov While not directly derived from this compound, the exploration of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of other enzymes highlights the versatility of amine-containing heterocyclic structures in kinase inhibition. mdpi.com

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The synthesis of selective COX-2 inhibitors often involves heterocyclic structures, and aniline derivatives serve as important starting materials. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as selective COX-2 inhibitors. Their synthesis involved the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. nih.gov One of the most potent compounds in this series, 5n , exhibited an IC50 of 0.07 µM for COX-2. nih.gov

The structure-activity relationships of many COX-2 inhibitors reveal the importance of specific pharmacophores, such as a methyl- or aminosulfonyl-substituent on a phenyl ring, which can be introduced via reactions involving aniline-based precursors. The design of new selective COX-2 inhibitors has also involved tethering benzenesulfonamide (B165840) and 1,2,3-triazole pharmacophores to existing NSAIDs, a strategy that can utilize aniline-derived building blocks.

Compound IDDescriptionCOX-2 IC50 (µM)COX-2 Selectivity IndexReference
5n 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine0.07508.6 nih.gov
6b Ibuprofen-triazole-sulfonamide hybrid0.04329
6j Salicylic acid-triazole-sulfonamide hybrid0.04312

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. nih.gov The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are attractive targets for cancer and inflammatory diseases. nih.gov

While direct studies on this compound as a bromodomain inhibitor are not widely reported, the development of small molecule inhibitors for bromodomains often involves scaffolds that can be synthesized from aniline derivatives. For example, the design of novel BRD4 inhibitors has led to the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives, which have shown potent BRD4 binding activities. nih.gov

Furthermore, the discovery of inhibitors for the histone acetyltransferases p300/CBP has involved the screening and optimization of various chemical libraries. One such effort led to the discovery of novel inhibitors competitive against histone substrates with high selectivity for p300/CBP. The synthesis of these complex molecules can potentially involve aniline-based intermediates. The versatility of the aniline scaffold is also demonstrated in a patent for BRD4 protein inhibitors where various substitutions on a core structure, including amino groups, are described. mdpi.com The development of 3,5-dimethylisoxazole (B1293586) derivatives as acetyl-lysine-mimetic bromodomain ligands further highlights the diverse chemical structures that can target these epigenetic readers.

Cellular and Molecular Targets of this compound Derivatives

The biological effects of this compound derivatives are mediated through their interaction with a variety of specific cellular and molecular targets. These interactions can lead to the disruption of essential processes in cancer cells, the modulation of neuronal excitability, and the inhibition of viral replication.

DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for cancer chemotherapy. nih.gov Topoisomerase I (Topo-I) inhibitors function by trapping the enzyme-DNA covalent complex, which prevents the re-ligation of the DNA strand. nih.gov This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death. nih.gov

While direct studies on this compound as a Topo-I inhibitor are limited, research into structurally related compounds provides insight into potential mechanisms. For instance, derivatives of acridine (B1665455) and trypthantrin featuring a dimethylaminoalkyl side chain, similar to the one found in this compound, have been shown to target the related enzyme, topoisomerase II (Topo-II). nih.govresearchgate.net These Topo-II poisons, such as DACA and certain indoloquinazoline diones, also stabilize the enzyme-DNA complex, but in this case, they induce double-strand breaks. nih.govresearchgate.netunipi.it It has been noted that simple aniline derivatives can modulate the activity of Topo-II poisons like amsacrine, suggesting that the anilino moiety itself can interact directly with the enzyme. nih.gov This raises the possibility that aniline derivatives could be developed as modulators or direct inhibitors of topoisomerases.

Table 1: Activity of Structurally Related Topoisomerase II Inhibitors

Compound Name Structure Target Activity
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) Acridine derivative Topo-II Inhibits cytotoxicity of amsacrine. nih.gov
7-((2-(dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione Indoloquinazoline derivative Topo-II IC50 of 26.6 ± 4.7 μM. researchgate.net

This table presents data on Topoisomerase II inhibitors that are structurally related to the subject compound.

The Ether-à-go-go-1 (Eag-1 or Kv10.1) voltage-gated potassium channel is a promising target for cancer therapy due to its overexpression in a high percentage of human cancers and its limited expression in healthy peripheral tissues. nih.gov Inhibition of Eag-1 channels can disrupt cancer cell proliferation and survival. The mechanism of inhibition can occur through direct blockage of the ion-conducting pore or by interaction with other domains of the channel protein, such as the N-terminal Per-Arnt-Sim (PAS) domain. nih.gov

Studies on diarylamines, which share the aniline structural motif, have identified potent Eag-1 inhibitors. nih.gov Imipramine, another compound with an amine structure, has been shown to inhibit Eag-1 currents through a dual mechanism: binding to the PAS domain and blocking the open pore. nih.gov This binding is facilitated by the hydrophobic profile of the PAS domain cavity. nih.gov These findings suggest that aniline derivatives containing a flexible propoxy chain could potentially adopt a conformation allowing them to interact with the Eag-1 channel pore or its regulatory domains, representing a viable mechanism for anticancer activity.

Table 2: Activity of Selected Eag-1 Channel Inhibitors

Compound Target IC50 Mechanism
Imipramine EAG1 58.1 ± 9.7 μM Binds to PAS domain and blocks conduction pore. nih.gov

This table shows the inhibitory activity of compounds on the Eag-1 (Kv10.1) potassium channel.

Derivatives of aniline exhibit a broad spectrum of antiproliferative activities through various mechanisms. Phenylurea derivatives, which incorporate an aniline structure, have demonstrated potent activity against multiple human tumor cell lines, including leukemia, breast cancer, and colon cancer. nih.gov Some of these compounds induce apoptosis, a form of programmed cell death, independent of tubulin-based mechanisms. nih.gov

Another important class of aniline-containing compounds is the 7-aryl-2-anilino-pyrrolopyrimidines, which act as potent inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. nih.govresearchgate.net Specifically, they have shown high efficacy in inhibiting Mer and Axl kinases, which are implicated in tumor survival and chemoresistance. nih.govresearchgate.net Docking studies reveal that the anilino moiety is crucial for activity, forming key interactions within the kinase domain. nih.govresearchgate.net These findings highlight that derivatives of this compound could exert antiproliferative effects by targeting critical signaling kinases involved in cancer progression.

Table 3: Antiproliferative Activity of Representative Phenylurea and Anilino-pyrrolopyrimidine Derivatives

Compound Class Derivative Example Target Cell Line IC50 (µM) Mechanism
Phenylurea Compound 16j (N-3-bromoacetylaminophenyl-N'-...) CEM (Leukemia) 0.38 Apoptosis induction. nih.gov
MCF-7 (Breast) 1.83 Apoptosis induction. nih.gov
LOVO (Colon) 2.01 Apoptosis induction. nih.gov
Anilino-pyrrolopyrimidine Compound 27 Mer Kinase 0.002 Kinase Inhibition. nih.gov

This table presents the antiproliferative activities of aniline-containing derivatives against various cancer cell lines and kinases.

The search for novel antiepileptic drugs often focuses on compounds that can modulate neuronal excitability. Aniline derivatives, specifically aminobenzanilides, have demonstrated significant anticonvulsant properties in preclinical models. nih.govnih.gov The primary mechanisms of action for many anticonvulsant drugs involve the blockade of voltage-gated sodium channels or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). slideshare.netnih.gov

Studies on 2-, 3-, and 4-aminobenzanilides show efficacy in the maximal electroshock (MES) seizure model, which is indicative of an ability to block voltage-gated sodium channels and prevent seizure spread. nih.govnih.gov Some derivatives also show activity in the subcutaneous pentylenetetrazole (scPTZ) model, suggesting a potential interaction with the GABAergic system. nih.govnih.gov The specific anticonvulsant profile depends on the structure of the aniline derivative, including the position of the amino group and other substitutions on the aromatic ring. nih.govnih.gov

Table 4: Anticonvulsant Activity of Aminobenzanilide Derivatives in the MES Test

Compound Aniline Moiety ED50 (mg/kg) Protective Index (PI)
4-Aminobenzanilide derivative (8) 2,6-Dimethylaniline (B139824) 2.60 5.77

This table shows the anticonvulsant efficacy of aminobenzanilide derivatives in the maximal electroshock (MES) seizure model in mice.

The Dengue virus (DENV) is a major global health threat with no specific antiviral treatment currently available. nih.gov Research into novel anti-Dengue agents has explored various chemical scaffolds, including those related to aniline derivatives like quinolines and quinazolinones. nih.govnih.gov These compounds have shown potent activity against DENV serotypes. nih.govnih.gov

The mechanisms of action for these antiviral compounds are diverse. Some quinoline (B57606) derivatives appear to act at an early stage of the viral life cycle, impairing the accumulation of the viral envelope glycoprotein (B1211001) without being directly virucidal. nih.gov Other natural compounds, such as the flavonoid catechin, have been shown to inhibit a post-entry stage of the DENV replication cycle, possibly by affecting viral protein translation. mdpi.com Certain quinazolinone derivatives exhibit broad and potent activity against both DENV and Zika virus with EC50 values in the nanomolar range. nih.gov Given the structural similarities, it is plausible that novel aniline derivatives could be designed to target similar viral or host-cell pathways to inhibit DENV replication.

Table 5: Antiviral Activity of Heterocyclic Compounds Against Dengue Virus (DENV)

Compound Class Compound Example Virus Target Activity (EC50/IC50) Proposed Mechanism
Quinoline Compound 1 DENV-2 Low µM range Acts on early infection stages. nih.gov
Quinazolinone Compound 22 DENV 86 nM Not specified. nih.gov
Bioflavonoid Quercetin DENV-2 35.7 µg/mL Post-adsorption inhibition. doaj.org

This table summarizes the anti-Dengue virus activity of various compounds, some of which are structurally related to aniline derivatives.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. researchgate.netrjeid.com For aniline-based compounds, SAR studies have been instrumental in optimizing potency and selectivity for various therapeutic targets.

In the context of anticonvulsant activity , studies on aminobenzanilides have revealed that the substitution pattern on the aniline ring is a key determinant of efficacy. nih.govnih.gov For instance, the 4-aminobenzanilide derived from 2,6-dimethylaniline was found to be a highly potent anti-MES agent. nih.gov Moving the amino group to the 3-position maintained significant activity, though with a different potency and therapeutic index, highlighting the importance of the amino group's location. nih.gov

For antiproliferative activity via kinase inhibition, SAR studies of 7-aryl-2-anilino-pyrrolopyrimidines demonstrated that the aniline moiety is essential for binding. nih.govresearchgate.net It forms critical interactions, including a potential salt bridge with an aspartate residue (ASP678) in the Mer kinase domain and hydrogen bonds within the hinge region of the kinase. nih.govresearchgate.net These interactions are crucial for achieving high-potency inhibition. nih.gov

In the development of anticancer phenylurea derivatives , SAR analysis showed that the nature of the substituent on the N'-end was not essential for activity, but the type of haloacylamino chain at the 3-position of the phenyl ring was critical, with a bromoacetyl group providing potent activity. nih.gov

These examples underscore the power of SAR in refining the biological profile of aniline-based compounds. By systematically modifying the aniline core, the propoxy linker, and the terminal dimethylamino group of this compound, new derivatives can be rationally designed to achieve enhanced potency and greater selectivity for their intended molecular targets.

Influence of Aromatic Substitutions on Biological Activity

Research on poly(substituted anilines) has shown that substitutions on the benzene (B151609) ring of aniline affect various properties of the resulting polymers, including solubility, yield, and thermal stability. researchgate.net While this research focuses on polymerization, the underlying principles of how substituents modify the electronic environment of the aniline ring are relevant. For instance, electron-donating groups can increase the electron density on the ring, potentially enhancing interactions with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups decrease the ring's electron density, which could be favorable for interactions with electron-rich sites. researchgate.net

In a study of betulinic acid derivatives with activity against HIV, it was observed that electron-withdrawing substituents on a phenyl ring were not conducive to good activity, suggesting that an electron-rich aromatic system was preferred for the target interaction. nih.gov This principle can be extrapolated to derivatives of this compound, where the choice of aromatic substituent could be critical for optimizing biological efficacy. The introduction of different functional groups, such as hydroxyl, nitro, or ethyl groups, has been shown to considerably vary properties like color, density, and crystallinity in polyanilines, highlighting the diverse effects of aromatic substitution. researchgate.net

The following table summarizes the general effects of aromatic substitutions on the properties of aniline derivatives, which can provide insights into their potential biological activities.

Substituent Type General Effect on Aniline Ring Potential Impact on Biological Activity
Electron-Donating Groups (e.g., -OH, -OCH3, -CH3)Increases electron densityMay enhance binding to electron-deficient target sites.
Electron-Withdrawing Groups (e.g., -NO2, -Cl)Decreases electron densityMay enhance binding to electron-rich target sites. nih.gov
Bulky Groups (e.g., -C(CH3)3)Increases steric hindranceCan influence selectivity by preventing binding to certain targets.

Impact of Side Chain Length and Heteroatom Substitution

The propoxy side chain in this compound is a key determinant of its biological activity. Modifications to its length and the substitution of heteroatoms within the chain can significantly impact the molecule's conformation, flexibility, and ability to interact with its biological target.

Studies on various classes of compounds have consistently demonstrated the importance of side chain length. For instance, in a series of designed short peptide amphiphiles, an increase in the side chain carbon number from three to four substantially enhanced their antibacterial and antitumor activities. researchgate.net Similarly, research on poly(amino acids) has shown that longer side chains can facilitate stronger interactions with surfaces and allow for a different spatial distribution of adsorbed ions. nih.govresearchgate.net In the context of this compound derivatives, altering the length of the propoxy chain could optimize the positioning of the terminal dimethylamino group for crucial interactions with the target protein.

The introduction of heteroatoms, such as additional oxygen or nitrogen atoms, into the side chain can also have profound effects. In the development of inhibitors for acyl-CoA:cholesterol O-acyltransferase (ACAT), systematic modification of the side chain was a key strategy. nih.gov The presence of polar functional groups, like hydroxyl groups, on a propyl backbone has been shown to enhance solvent interactions through hydrogen bonding and dipole-dipole interactions, which can alter the molecule's solubility and bioavailability. researchgate.net

The table below illustrates the potential consequences of modifying the side chain of this compound.

Side Chain Modification Potential Structural Effect Potential Impact on Biological Activity
Increased Chain LengthGreater flexibility and reach.May allow for interaction with more distant binding pockets. researchgate.net
Decreased Chain LengthMore rigid and compact structure.May improve selectivity for smaller binding sites.
Heteroatom Substitution (e.g., O, N)Alters polarity, hydrogen bonding capacity, and conformation.Can improve solubility, bioavailability, and target-specific interactions. researchgate.net

Role of the Dimethylamino Group in Target Interaction

The terminal dimethylamino group is a critical functional moiety in this compound and its derivatives, often playing a direct role in the interaction with the biological target. This group can participate in various non-covalent interactions, including hydrogen bonds and ionic interactions, which are fundamental to molecular recognition.

The basic nature of the dimethylamino group allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge can then engage in strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the binding site of a target protein. The mesomeric effect of the dimethylamino group in dimethylaniline has been a subject of study, indicating its ability to influence the electronic properties of the entire molecule. rsc.org

In the context of drug design, the specific nature of the amine can be crucial. For example, in the development of HIV inhibitors, both linear and cyclic diamines of similar length led to potent compounds, suggesting that the presence of the amine and its general location are more important than its integration into a specific cyclic system. nih.gov The interaction of dimethylaniline with other molecules has been studied to understand the electron donor-acceptor dynamics, which can be a model for how the dimethylamino group of this compound might interact with its biological target. nih.gov

The following table outlines the key interactions involving the dimethylamino group.

Type of Interaction Description Potential Significance in Biological Activity
Ionic BondingElectrostatic attraction between the protonated dimethylamino group and a negatively charged amino acid residue.A primary driving force for binding affinity in many protein-ligand interactions.
Hydrogen BondingThe nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor.Contributes to the specificity and stability of the binding interaction.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between the methyl groups and the target.Contribute to the overall binding affinity and can influence orientation within the binding site.

Advanced Applications and Emerging Research Areas for 2 3 Dimethylamino Propoxy Aniline

Applications in Functional Materials and Dye Synthesis

There is a lack of specific research on the application of 2-[3-(Dimethylamino)propoxy]aniline in the development of functional materials or in the synthesis of dyes.

Exploration of Chromophoric Properties

No studies detailing the chromophoric or solvatochromic properties of this compound, or azo dyes derived from it, were identified. Therefore, no data on its absorption and emission maxima or its behavior in different solvents can be provided.

Electropolymerization and Polymer Film Formation

Specific research on the electropolymerization of this compound is not available. Consequently, there are no published findings on its polymerization behavior, the electrochemical properties of the resulting polymer, or the characteristics of any polymer films formed.

Role as a Stabilizer in Polymer Science and Production

Information regarding the use of this compound as a stabilizer or antioxidant in polymer science and production could not be located in the surveyed scientific literature.

Advanced Drug Delivery Systems Incorporating this compound Analogs

There is no available research on the development or application of advanced drug delivery systems that specifically incorporate analogs of this compound.

Integration in Combinatorial Chemistry Libraries for Drug Discovery Research

No evidence was found to suggest that this compound has been integrated into combinatorial chemistry libraries for the purpose of drug discovery research.

Theoretical and Computational Investigations of 2 3 Dimethylamino Propoxy Aniline

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. uomisan.edu.iq This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

For 2-[3-(Dimethylamino)propoxy]aniline, molecular docking simulations would be employed to investigate its potential to bind with specific protein targets. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, ranking different binding poses based on factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Detailed analysis of the simulation results can reveal key amino acid residues in the protein's active site that interact with the ligand. For instance, the aniline (B41778) nitrogen, the ether oxygen, or the terminal dimethylamino group of this compound could form hydrogen bonds, while the phenyl ring could engage in hydrophobic or π-π stacking interactions. The binding energy (ΔG) is a critical parameter derived from these simulations, indicating the stability of the ligand-protein complex. A lower binding energy suggests a more favorable and stable interaction. researchgate.net

Table 1: Example Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical data to illustrate typical outputs from a molecular docking simulation.

Binding PoseBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
1-8.5TYR 84, SER 122Hydrogen Bond, π-π Stacking
2-7.9LEU 38, PHE 210Hydrophobic
3-7.2ASP 121Hydrogen Bond

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its structure and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, guiding the understanding of its reaction mechanisms.

Table 2: Calculated Frontier Molecular Orbital Properties This table shows representative quantum chemical parameters that would be calculated for this compound.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5
Energy Gap (ΔE)ELUMO - EHOMO4.5 to 5.5

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. semanticscholar.org Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra are commonly performed.

By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Comparing this with an experimental spectrum helps in the assignment of vibrational modes to specific functional groups within this compound, such as N-H stretching of the aniline group, C-O stretching of the ether linkage, and C-H stretching of the aromatic ring and alkyl chain. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to validate the molecule's structural assignment.

UV-Visible spectra predictions involve calculating the electronic transition energies, which correspond to the absorption of light. The calculated maximum absorption wavelength (λ_max) can provide insights into the electronic structure and conjugation within the molecule. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeFunctional GroupExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H StretchAniline (-NH₂)~3400~3415
C-H StretchAromatic Ring~3050~3060
C-O StretchEther (-O-CH₂)~1250~1260
C-N StretchDimethylamino (-N(CH₃)₂)~1180~1190

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. nih.gov This can be done by systematically rotating the rotatable bonds (e.g., the C-C and C-O bonds in the propoxy chain) and calculating the potential energy of each resulting conformer.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the motion of atoms and molecules over time. nih.govresearchgate.net An MD simulation of this compound, typically in an explicit solvent like water, would reveal its conformational flexibility, the stability of different conformers, and the transitions between them. nih.govmdpi.com This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. Analysis of the simulation trajectory can reveal stable intramolecular hydrogen bonds and the hydration shell structure around the molecule.

Predictive Modeling for Biological Activity and Catalytic Efficiency using Computational Chemistry

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses computational chemistry to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. researchgate.net For this compound, a QSAR study would involve calculating a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties from quantum calculations).

These descriptors are then used to build a statistical or machine learning model that correlates them with a known activity (e.g., enzyme inhibition, receptor binding) for a series of related compounds. Once a reliable model is built, it can be used to predict the activity of new or untested compounds like this compound. nih.gov This approach accelerates the discovery process by prioritizing which molecules are most promising for synthesis and experimental testing. chemrxiv.org

Future Directions and Unexplored Research Avenues for 2 3 Dimethylamino Propoxy Aniline

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to 2-[3-(Dimethylamino)propoxy]aniline are functional but may not be optimized for large-scale, environmentally benign production. Future research is poised to address these limitations by developing novel and sustainable synthetic methodologies. A primary objective will be to move away from classical multi-step procedures that often involve harsh reagents and generate significant waste.

Key research directions include:

Catalytic C-O and C-N Bond Formation: Exploring the use of transition metal catalysts (e.g., palladium, copper, nickel) for the direct coupling of 2-aminophenol (B121084) with a suitable 3-(dimethylamino)propyl halide or tosylate. This approach could significantly reduce the number of synthetic steps and improve atom economy.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound offers advantages in terms of safety, scalability, and product consistency. Microreactors can enable precise control over reaction parameters, leading to higher yields and purity.

Bio-inspired and Biocatalytic Routes: Investigating the potential of enzymes or engineered microorganisms to catalyze key steps in the synthesis could lead to highly selective and environmentally friendly production methods. This might involve the enzymatic amination of a precursor or the biocatalytic synthesis of the aminopropoxy side chain.

Comprehensive Elucidation of Broader Biological Mechanisms and Off-Target Effects

While the primary biological activities of this compound may be the focus of initial studies, a comprehensive understanding of its broader biological mechanisms and potential off-target effects is crucial for any future therapeutic applications. This requires a multi-pronged approach that goes beyond simple in vitro assays.

Future research should focus on:

Proteomic and Metabolomic Profiling: Utilizing high-throughput screening techniques to identify the protein binding partners and metabolic pathways affected by the compound. This can reveal unexpected biological targets and provide insights into its mechanism of action.

In Vivo Studies in Model Organisms: Employing model organisms such as zebrafish or mice to investigate the systemic effects of the compound, including its biodistribution, metabolism, and potential toxicity to various organ systems.

Computational Modeling and Simulation: Using molecular docking and dynamics simulations to predict potential off-target interactions and to understand the structural basis for its biological activity. This can guide the design of more selective analogs.

Exploration of New Catalytic Transformations and Industrial Applications

The inherent chemical functionalities of this compound, namely the aniline (B41778) and dimethylamino groups, make it a promising candidate for applications in catalysis and materials science. The aniline moiety can be diazotized and converted into a variety of other functional groups, while the tertiary amine can act as a ligand or a base.

Potential areas for exploration include:

Ligand for Homogeneous Catalysis: The bidentate nature of the molecule (with the amino and ether groups) could be exploited for the synthesis of novel ligands for transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and polymerization.

Corrosion Inhibition: The presence of nitrogen and oxygen atoms suggests that this compound could be an effective corrosion inhibitor for various metals and alloys. Research in this area would involve electrochemical studies and surface analysis to evaluate its protective properties.

Precursor for Functional Polymers: The aniline group can be readily polymerized to form polyanilines, which are conducting polymers with a wide range of applications in electronics, sensors, and energy storage. The dimethylamino propoxy side chain could impart unique properties to the resulting polymer, such as improved solubility and processability.

Integration with Nanotechnology and Supramolecular Chemistry for Enhanced Functionality

The convergence of organic synthesis with nanotechnology and supramolecular chemistry opens up new avenues for creating advanced materials with tailored properties. This compound can serve as a versatile building block in this context.

Future research could explore:

Surface Modification of Nanoparticles: The compound can be used to functionalize the surface of nanoparticles (e.g., gold, silica (B1680970), iron oxide) to improve their stability, dispersibility, and biocompatibility. The amine group provides a convenient handle for covalent attachment.

Self-Assembled Monolayers: The amphiphilic nature of the molecule could allow for the formation of self-assembled monolayers on various substrates, which could find applications in sensing, electronics, and surface engineering.

Host-Guest Chemistry: The dimethylamino propoxy side chain could participate in host-guest interactions with macrocyclic hosts like cyclodextrins or calixarenes, leading to the formation of supramolecular assemblies with stimuli-responsive properties.

Academic Perspectives on Environmental Impact and Green Chemistry Approaches

A critical aspect of modern chemical research is the consideration of the environmental impact and the adoption of green chemistry principles. For this compound, this involves a life-cycle assessment, from its synthesis to its ultimate fate in the environment.

Academic research in this area should focus on:

Biodegradability and Ecotoxicity Studies: Evaluating the biodegradability of the compound and its potential toxicity to aquatic and terrestrial organisms. This data is essential for assessing its environmental risk profile.

Development of Greener Analytical Methods: Creating analytical methods for the detection and quantification of the compound in environmental matrices that minimize the use of hazardous solvents and reagents.

Design for Degradation: Investigating modifications to the chemical structure that would enhance its biodegradability without compromising its desired functionality. This proactive approach is a cornerstone of green chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[3-(Dimethylamino)propoxy]aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-hydroxyaniline with 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in solvents like dichloromethane or toluene. Temperature (60–80°C) and reaction time (12–24 hours) are critical for optimizing yield and minimizing byproducts like N-alkylated derivatives. Purification via column chromatography or recrystallization is often required to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions on the aromatic ring (e.g., coupling constants for ortho/meta/para protons) and the dimethylamino-propoxy chain (δ ~2.2 ppm for N(CH₃)₂).
  • IR Spectroscopy : Confirms the presence of NH₂ (stretch ~3400 cm⁻¹) and ether linkages (C-O stretch ~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z = 238.3 for [M+H]⁺) and fragmentation patterns to distinguish structural isomers .

Q. How does the dimethylamino-propoxy substituent influence the compound’s solubility and stability?

  • Methodological Answer : The hydrophilic dimethylamino group enhances water solubility compared to unsubstituted anilines, while the propoxy chain increases lipophilicity. Stability studies in aqueous buffers (pH 4–9) show degradation via hydrolysis of the ether bond under acidic conditions (pH < 4). Use stabilizers like ascorbic acid or storage at -20°C in inert atmospheres is recommended for long-term preservation .

Advanced Research Questions

Q. What strategies can be employed to elucidate the structure-activity relationship (SAR) of this compound in modulating biological targets?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with variations in chain length (e.g., ethyl vs. propoxy) or substituents (e.g., replacing dimethylamino with pyrrolidino).
  • Biological Assays : Test analogs in cell-based assays (e.g., kinase inhibition) or receptor-binding studies. Compare IC₅₀ values to identify critical substituents.
  • Computational Modeling : Use molecular docking to predict binding affinities with targets like G-protein-coupled receptors (GPCRs), validated via surface plasmon resonance (SPR) .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, compound concentration ranges). To address this:

  • Standardize Protocols : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and control compounds across studies.
  • Orthogonal Assays : Validate results with complementary techniques (e.g., Western blotting for protein expression alongside fluorescence-based activity assays).
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent effects (DMSO vs. ethanol) .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding poses in active/allosteric sites (e.g., serotonin receptors).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (20–100 ns simulations).
  • Validation : Compare computational predictions with experimental data from isothermal titration calorimetry (ITC) or X-ray crystallography .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity profiles for this compound, and how can this be systematically addressed?

  • Methodological Answer : Discrepancies may stem from differences in:

  • Cell Viability Assays : MTT vs. resazurin assays can yield conflicting IC₅₀ values due to varying detection mechanisms.
  • Metabolic Interference : The dimethylamino group may interfere with mitochondrial enzymes in certain assays.
  • Solution : Use label-free methods like impedance-based real-time cell analysis (RTCA) and confirm results with clonogenic assays .

Experimental Design Considerations

Q. How should researchers design pharmacokinetic (PK) studies for this compound to account for its metabolic fate?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes or hepatocytes to identify primary metabolites (e.g., N-demethylation or hydroxylation).
  • In Vivo PK : Administer the compound intravenously/orally in rodent models, collecting plasma at timed intervals. Analyze samples via LC-MS/MS to calculate AUC, Cₘₐₓ, and half-life.
  • Toxicokinetics : Monitor for nephrotoxicity linked to propoxy chain-derived metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.